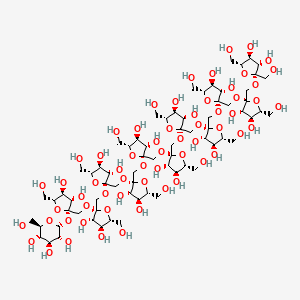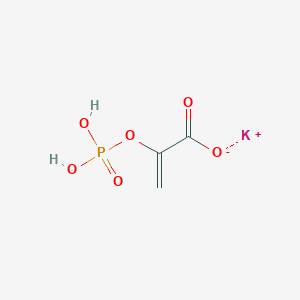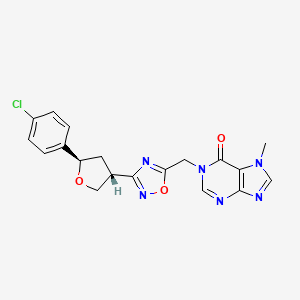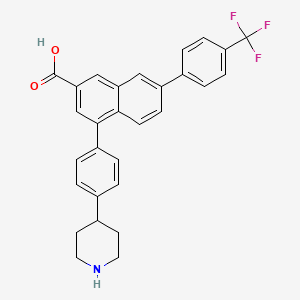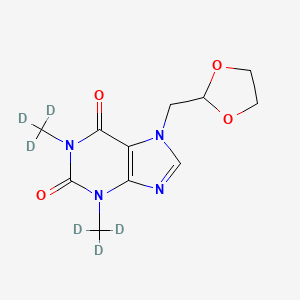
Doxofylline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxofylline-d6 is a deuterated form of doxofylline, a methylxanthine derivative used primarily as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of doxofylline involves the reaction of theophylline with chloroacetaldehyde acetal under the action of a solvent . The process typically includes the following steps:
Condensation Reaction: Theophylline is reacted with chloroacetaldehyde acetal in the presence of an acid-binding agent.
Purification: The product is purified through crystallization or other suitable methods to obtain doxofylline.
For the deuterated form, doxofylline-d6, the process involves the incorporation of deuterium atoms into the doxofylline molecule, which can be achieved through various deuteration techniques .
Industrial Production Methods
Industrial production of doxofylline follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Doxofylline-d6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
科学研究应用
Doxofylline-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用机制
Doxofylline-d6 exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, this compound does not significantly bind to adenosine receptors, which contributes to its better safety profile .
相似化合物的比较
Similar Compounds
Theophylline: Another methylxanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Bamiphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Doxofylline-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, it has a better safety profile compared to other xanthine derivatives, making it a preferred choice in clinical settings .
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3 |
InChI 键 |
HWXIGFIVGWUZAO-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])N(C=N2)CC3OCCO3 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


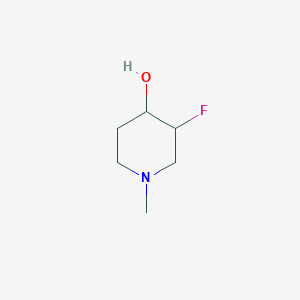
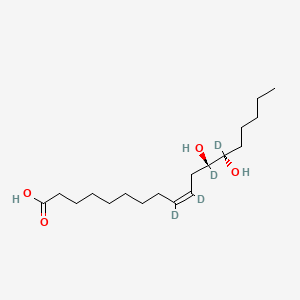
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
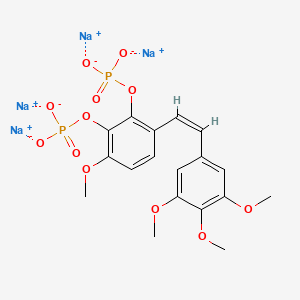
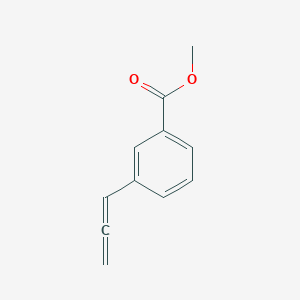
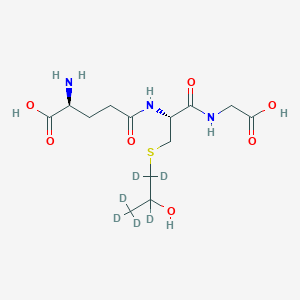
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

